molecular formula C5H14N2O B8386268 (2S)-2-amino-3-(dimethylamino)propan-1-ol

(2S)-2-amino-3-(dimethylamino)propan-1-ol

Cat. No.: B8386268
M. Wt: 118.18 g/mol
InChI Key: STUCHZYFEVRKGI-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-(dimethylamino)propan-1-ol is a chemical compound classified as an amino alcohol. It is known for its high boiling point and is used in various scientific and industrial applications. This compound is also recognized for its role as a potent protector against certain cytotoxic agents and as an inhibitor of choline uptake .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(dimethylamino)propan-1-ol typically involves the reaction of dimethylamine with an appropriate epoxide or halohydrin. One common method is the reaction of dimethylamine with glycidol under controlled conditions to yield the desired amino alcohol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(dimethylamino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amino alcohols, oxides, and reduced amine derivatives .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(dimethylamino)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. It inhibits choline uptake by binding to specific transporters, thereby affecting cellular processes that rely on choline. Additionally, its protective effects against cytotoxic agents are attributed to its ability to neutralize reactive intermediates and prevent cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3-(dimethylamino)propan-1-ol is unique due to its specific stereochemistry and its dual functionality as both an amino alcohol and a dimethylamino compound. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

Molecular Formula

C5H14N2O

Molecular Weight

118.18 g/mol

IUPAC Name

(2S)-2-amino-3-(dimethylamino)propan-1-ol

InChI

InChI=1S/C5H14N2O/c1-7(2)3-5(6)4-8/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1

InChI Key

STUCHZYFEVRKGI-YFKPBYRVSA-N

Isomeric SMILES

CN(C)C[C@@H](CO)N

Canonical SMILES

CN(C)CC(CO)N

Origin of Product

United States

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